![molecular formula C26H18FN3O6 B2702582 methyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 877657-66-4](/img/no-structure.png)

methyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

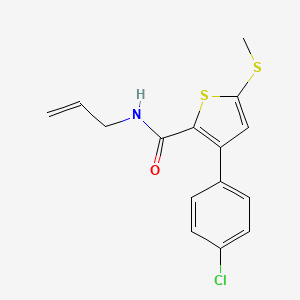

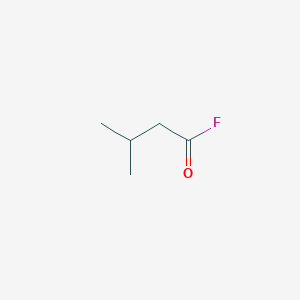

This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a pyrimidinone group, and a benzoate group . These groups suggest that the compound may have interesting chemical properties and potential applications in various fields.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes a benzofuro[3,2-d]pyrimidin-1(2H)-yl group, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring . It also contains a 4-fluorophenyl group, which is a phenyl group (a benzene ring) with a fluorine atom attached .Wissenschaftliche Forschungsanwendungen

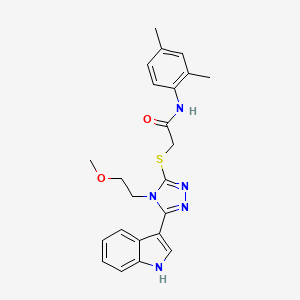

- Methyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate exhibits promising anticancer activity. Researchers have explored its effects on tumor cell lines, including inhibition of proliferation and induction of apoptosis. Further studies are needed to elucidate its mechanism of action and potential as a targeted therapy .

- Inflammation plays a crucial role in various diseases. This compound has shown anti-inflammatory effects in preclinical models. It may modulate cytokine production, inhibit NF-κB signaling, and reduce inflammatory responses. Investigating its efficacy in specific inflammatory conditions is essential .

- Methyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate exhibits antimicrobial properties. Researchers have studied its effects against bacteria, fungi, and parasites. Understanding its mode of action and potential clinical applications is ongoing .

- Neurodegenerative disorders represent a significant health challenge. This compound has demonstrated neuroprotective properties in cellular and animal models. It may enhance neuronal survival, reduce oxidative stress, and modulate neuroinflammation. Further investigations are warranted .

- The unique structure of this compound makes it an interesting candidate for drug delivery systems. Researchers have explored its use as a carrier for targeted drug delivery, especially in cancer therapy. Its stability, biocompatibility, and ability to encapsulate therapeutic agents are under investigation .

- PDT is a non-invasive treatment for cancer and other diseases. Methyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate could serve as a photosensitizer in PDT. Its absorption properties and phototoxic effects on tumor cells are being studied .

Anticancer Properties

Anti-inflammatory Potential

Antimicrobial Activity

Neuroprotective Effects

Drug Delivery Carrier

Photodynamic Therapy (PDT)

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

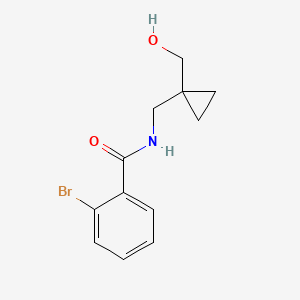

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate involves the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form 4-fluoro-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with 2-aminobenzoic acid to form 2-(4-fluoro-3-oxobutanoyl)aminobenzoic acid ethyl ester. The resulting compound is then reacted with 3,4-dihydro-2H-benzo[f]chromen-2,4-dione to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "ethyl acetoacetate", "2-aminobenzoic acid", "3,4-dihydro-2H-benzo[f]chromen-2,4-dione" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form 4-fluoro-3-oxobutanoic acid ethyl ester", "Step 2: Reaction of 4-fluoro-3-oxobutanoic acid ethyl ester with 2-aminobenzoic acid to form 2-(4-fluoro-3-oxobutanoyl)aminobenzoic acid ethyl ester", "Step 3: Reaction of 2-(4-fluoro-3-oxobutanoyl)aminobenzoic acid ethyl ester with 3,4-dihydro-2H-benzo[f]chromen-2,4-dione to form methyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate" ] } | |

CAS-Nummer |

877657-66-4 |

Produktname |

methyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate |

Molekularformel |

C26H18FN3O6 |

Molekulargewicht |

487.443 |

IUPAC-Name |

methyl 4-[[2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |

InChI |

InChI=1S/C26H18FN3O6/c1-35-25(33)15-6-10-17(11-7-15)28-21(31)14-29-22-19-4-2-3-5-20(19)36-23(22)24(32)30(26(29)34)18-12-8-16(27)9-13-18/h2-13H,14H2,1H3,(H,28,31) |

InChI-Schlüssel |

BCUZPKWBEYDLFC-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2702499.png)

![4-[6-[(3-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2702505.png)

![1-(4-Fluorophenyl)-4-[(3-nitrophenyl)methylsulfanyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2702513.png)

![3-(3,5-dimethylphenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2702514.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2702519.png)

![methyl 4-[3-(4-fluorophenyl)-2-(2-methylphenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2702520.png)